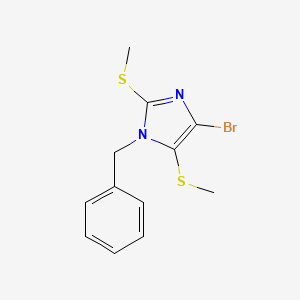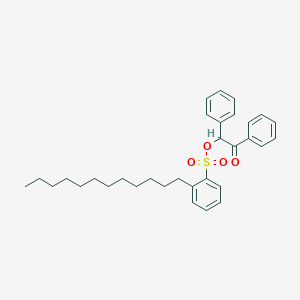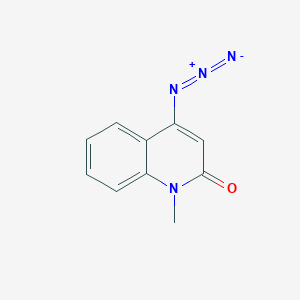![molecular formula C17H20O B14326184 [1-(1-Phenylethoxy)propan-2-yl]benzene CAS No. 97993-14-1](/img/structure/B14326184.png)
[1-(1-Phenylethoxy)propan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1-Phenylethoxy)propan-2-yl]benzene: is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-Phenylethoxy)propan-2-yl]benzene typically involves the reaction of phenol with 1-chloro-2-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of phenol attacks the carbon atom bearing the chlorine atom, leading to the formation of the ether linkage.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(1-Phenylethoxy)propan-2-yl]benzene can undergo oxidation reactions to form corresponding phenolic and ketonic derivatives.
Reduction: The compound can be reduced to form alcohols and other reduced derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the phenyl ring undergoes substitution with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles like bromine, chlorine, and nitronium ions can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Phenolic and ketonic derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Halogenated, nitrated, and other substituted aromatic compounds.
Scientific Research Applications
Chemistry: In chemistry, [1-(1-Phenylethoxy)propan-2-yl]benzene is used as a precursor for the synthesis of various complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study the interactions between aromatic ethers and biological macromolecules. It can also serve as a model compound for understanding the metabolism of similar aromatic ethers in living organisms.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used as a solvent, a stabilizer, or an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism of action of [1-(1-Phenylethoxy)propan-2-yl]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
Comparison with Similar Compounds
Phenylacetone: An organic compound with a similar aromatic structure but different functional groups.
1-Phenoxy-2-propanol: Another aromatic ether with a different substitution pattern on the propyl chain.
Uniqueness: [1-(1-Phenylethoxy)propan-2-yl]benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
97993-14-1 |
|---|---|
Molecular Formula |
C17H20O |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
1-(1-phenylethoxy)propan-2-ylbenzene |
InChI |
InChI=1S/C17H20O/c1-14(16-9-5-3-6-10-16)13-18-15(2)17-11-7-4-8-12-17/h3-12,14-15H,13H2,1-2H3 |
InChI Key |
UEZTWBCTIPYIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


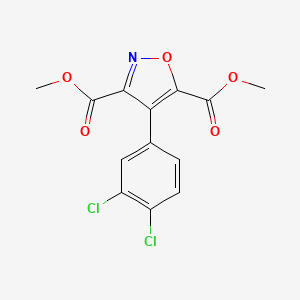
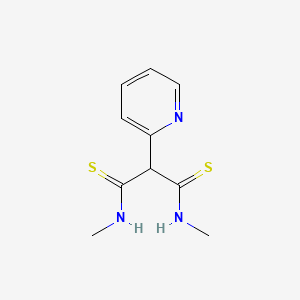
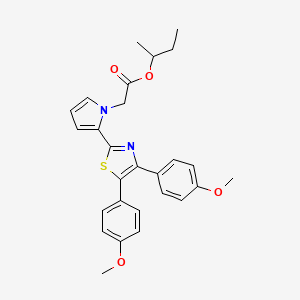
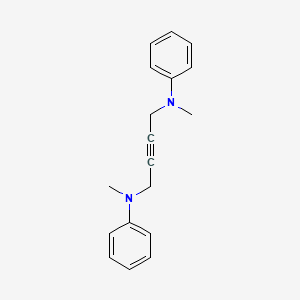
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)

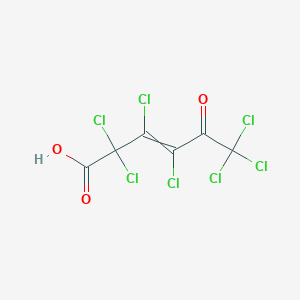
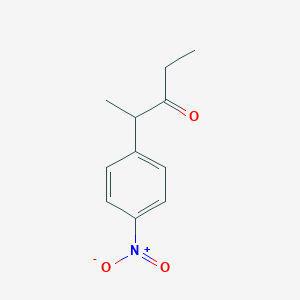
![Acetamide, N-[3-(sulfooxy)-9H-fluoren-2-yl]-](/img/structure/B14326161.png)
